molecular formula C9H12FN3O4 B14624360 5'-Amino-2',5'-dideoxy-5-fluorouridine CAS No. 56512-26-6

5'-Amino-2',5'-dideoxy-5-fluorouridine

Cat. No.: B14624360
CAS No.: 56512-26-6
M. Wt: 245.21 g/mol
InChI Key: IRPKWPHSYPBPPI-RRKCRQDMSA-N
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Description

5'-Amino-2',5'-dideoxy-5-fluorouridine (NH2-FdUrd) is a fluorinated pyrimidine nucleoside analogue characterized by three structural modifications: (1) a fluorine atom at the C-5 position of the uracil base, (2) the absence of hydroxyl groups at the 2' and 5' positions of the ribose sugar, and (3) an amino group at the 5' position. These modifications confer unique biochemical properties, including altered phosphorylation kinetics, enhanced DNA incorporation, and selective cytotoxicity. NH2-FdUrd has shown promise as an antiviral and antineoplastic agent, particularly against herpes simplex virus type 1 (HSV-1) and certain solid tumors, with reduced off-target toxicity compared to classical fluoropyrimidines like 5-fluorouracil (5-FU) .

Properties

CAS No.

56512-26-6

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1

InChI Key

IRPKWPHSYPBPPI-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2’,5’-dideoxy-5-fluorouridine typically involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction. This method is preferred due to its high yield and efficiency. The process begins with the naturally occurring nucleosides, which are then modified through a series of chemical reactions .

Industrial Production Methods

In an industrial setting, the production of 5’-Amino-2’,5’-dideoxy-5-fluorouridine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to maintain the stability of the compound and to maximize yield .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Amino-2’,5’-dideoxy-5-fluorouridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of various cancers.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. This compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively halts the proliferation of cancer cells .

Comparison with Similar Compounds

5-Fluoro-2'-Deoxyuridine (FdUrd)

  • Structural Difference : FdUrd retains a hydroxyl group at the 5' position, enabling direct phosphorylation to FdUMP, a potent inhibitor of thymidylate synthase (TS). NH2-FdUrd lacks this hydroxyl group, necessitating alternative metabolic activation pathways.
  • Mechanistic Contrast : FdUrd is rapidly converted to FdUMP, causing TS inhibition and DNA synthesis arrest. NH2-FdUrd, however, primarily incorporates into viral or tumor DNA via nucleoside kinases, inducing strand breaks due to phosphoramidate bond instability .
  • Therapeutic Index : NH2-FdUrd exhibits lower bone marrow toxicity (LD50 = 580 µM) compared to FdUrd (LD50 = 470 µM for HL-60 leukemia cells), attributed to selective activation in tumor cells .

Table 1: Cytotoxicity Comparison

Compound Tumor Cell LD50 (µM) Bone Marrow LD50 (µM) Therapeutic Ratio
NH2-FdUrd 32–470 580 0.5–7.5
FdUrd 150–470 470 ≤1.0
5-FU 35–200 200 ≤1.0

Data sourced from in vitro clonogenic assays .

5'-Deoxy-5-Fluorouridine (5'-dFUrd)

  • Metabolic Activation: 5'-dFUrd is converted to 5-FU via nucleoside phosphorylase, which is then metabolized to active species (FdUMP, FUTP). NH2-FdUrd bypasses this step, directly incorporating into DNA due to its 5'-amino group .
  • DNA Damage : NH2-FdUrd induces dose-dependent single- and double-stranded DNA breaks in HSV-1 DNA, whereas 5'-dFUrd primarily causes TS inhibition without DNA fragmentation .
  • Antiviral Potency : NH2-FdUrd requires ~100x higher concentrations than iodinated analogues (e.g., 5-iodo-2'-deoxyuridine) for equivalent HSV-1 inhibition but achieves comparable thymidine substitution levels .

Iodinated Analogues (e.g., 5-Iodo-2'-Deoxyuridine, IdUrd)

  • Mechanistic Divergence: IdUrd incorporates into viral DNA, causing mismatches and impaired replication. NH2-FdUrd’s amino group introduces phosphoramidate bonds, destabilizing DNA structure and inducing breaks .
  • Immunosuppression: IdUrd suppresses immune responses via generalized cytotoxicity, while NH2-FdUrd (and its derivatives like AldUrd) shows selective immunosuppression linked to thymidine kinase feedback inhibition .

Table 2: Antiviral Activity Against HSV-1

Compound IC50 (µM) DNA Strand Breaks Thymidine Substitution (%)
NH2-FdUrd 100 Yes 15–20
5-Iodo-2'-Deoxyuridine 1 No 15–20
5'-dFUrd 200 No <5

Data from CsCl gradient and sucrose gradient centrifugation studies .

3'-Amino Analogues (e.g., 3'-Amino-2',3'-Dideoxy-5-Fluorouridine)

  • Structural Specificity: 3'-amino substitutions target RNA viruses (e.g., HIV), whereas NH2-FdUrd’s 5'-amino group favors DNA virus inhibition (e.g., HSV-1) .
  • Enzyme Interactions: 5'-amino derivatives disrupt thymidine kinase feedback regulation more effectively than 3'-amino analogues, enhancing antineoplastic activity .

Key Research Findings

Selective Toxicity: NH2-FdUrd’s 5'-amino group prevents phosphorylation in non-target tissues (e.g., bone marrow), reducing systemic toxicity while maintaining tumor-selective activation .

DNA Incorporation Dynamics: The amino group facilitates phosphoramidate bond formation in DNA, leading to structural instability and fragmentation—a mechanism absent in non-amino fluoropyrimidines .

Synthetic Versatility: NH2-FdUrd derivatives (e.g., N-acetyl, N,3'-O-diacetyl) exhibit enhanced kinase inhibition, underscoring the amino group’s role in modulating biological activity .

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